1-Ethoxy-2-methylbenzene
Overview
Description
1-Ethoxy-2-methylbenzene, also known as o-Ethoxytoluene or o-Methylphenetole, is an organic compound with the molecular formula C9H12O and a molecular weight of 136.1910 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 1-Ethoxy-2-methylbenzene could involve a Friedel Crafts acylation followed by a Clemmensen Reduction . The Friedel Crafts reactions are hindered if the benzene ring is strongly deactivated, which means that the acyl group must go on first .Molecular Structure Analysis
The molecular structure of 1-Ethoxy-2-methylbenzene can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In electrophilic aromatic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Ethoxy-2-methylbenzene has a normal boiling temperature, critical temperature, and critical pressure. It also has a specific density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure, and entropy .Scientific Research Applications
I have conducted several searches to find scientific research applications for “1-Ethoxy-2-methylbenzene”, also known as “o-Ethoxytoluene”. Unfortunately, the searches did not yield specific information on unique applications for this compound. The available data mostly pertains to its molecular structure and thermophysical properties .
Mechanism of Action
Mode of Action
The mode of action of benzene derivatives typically involves electrophilic aromatic substitution . In this process, the electrophile (a molecule that seeks electrons) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to participate in various biochemical reactions, including oxidation and reduction processes . These reactions can lead to the formation of new compounds, which may have different biological activities.
Pharmacokinetics
The pharmacokinetics of a compound can be predicted using various in silico tools . These tools take into account factors such as the compound’s molecular weight, lipophilicity, and hydrogen bonding capacity.
Safety and Hazards
1-Ethoxy-2-methylbenzene is highly flammable and may be fatal if swallowed and enters airways. It is harmful if inhaled and may cause respiratory irritation. It may cause drowsiness or dizziness and is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
1-ethoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-10-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMKUKRBNODZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210327 | |
Record name | Benzene, 1-ethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
614-71-1 | |
Record name | 1-Ethoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethoxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.